molecular formula C7H8N2O3 B147289 2-Methoxy-4-nitroaniline CAS No. 97-52-9

2-Methoxy-4-nitroaniline

Cat. No.: B147289
CAS No.: 97-52-9
M. Wt: 168.15 g/mol
InChI Key: GVBHRNIWBGTNQA-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitroaniline (MNA) is an aromatic amine primarily used as an intermediate in synthesizing azo dyes for textiles and paints . Structurally, it consists of a nitro group (-NO₂) at the 4-position and a methoxy group (-OCH₃) at the 2-position of the aniline ring. MNA has drawn significant toxicological attention due to its structural similarity to carcinogenic anilines. Studies in rodents indicate genotoxicity, erythrocyte damage, and reactive phagocytosis in the liver and spleen at doses ≥15 mg/kg . Occupational exposure occurs via dye dust handling, with systemic absorption observed in animal models following oral, intravenous, or dermal exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitroaniline is typically synthesized using 2-aminoanisole as the starting material. The synthesis involves three main steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of Azo Dyes

MNA serves as an intermediate in the production of azo dyes, which are widely used in the textile and printing industries. Azo dyes are characterized by their vibrant colors and are utilized for dyeing cotton and synthetic fibers. The structural similarity of MNA to carcinogenic anilines raises concerns regarding its safety in industrial applications, necessitating careful handling and regulation.

Key Points:

  • Dyeing Processes : Used extensively in textile dyeing.
  • Chromogenic Agent : Functions as a chromogenic agent in printing processes.
  • Pigment Production : Integral to the synthesis of Pigment Yellow 74, which is used in various consumer products including inks and paints .

Analytical Chemistry

MNA is employed as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC). It reacts with phenolic compounds to facilitate their detection and quantification. This application is particularly valuable for analyzing contaminants in consumer products, including hair dyes.

Case Study: HPLC Detection

A study demonstrated the effectiveness of MNA derivatives in detecting aromatic amines, showcasing its utility in environmental monitoring and quality control within cosmetic products .

Application Methodology Outcome
Detection of PhenolsHPLC with MNA derivativesEnhanced sensitivity and specificity
Analysis of ContaminantsElectrochemical detection techniquesImproved detection limits for contaminants

Toxicological Studies

Recent research has highlighted the toxicological profile of MNA, particularly its effects on human health and the environment. Studies have shown that MNA can induce hypersensitivity reactions and has potential genotoxic effects.

Toxicity Assessment:

A study conducted on rodents evaluated various toxicity endpoints including subacute toxicity, reproductive toxicity, and potential carcinogenicity. The findings indicated that exposure to MNA can lead to significant health risks, emphasizing the need for regulatory measures to protect workers handling this compound .

Study Parameter Findings
HypersensitivityInduced contact hypersensitivity
GenotoxicityEvidence of mutagenicity
Subacute ToxicityHistopathological changes observed

Environmental Remediation

MNA has been investigated for its role as an environmental contaminant. Innovative remediation techniques have been developed to extract MNA from contaminated aquifers using alcohol-based eluting agents like n-propanol. This method enhances the removal efficiency of MNA from soil and water systems.

Field Study Findings:

A field study demonstrated that using n-propanol at optimal concentrations significantly improved the extraction rates of MNA from contaminated sites. The study established that a 60% n-propanol solution could achieve concentrations as high as 75.49 mg/kg during elution cycles .

Eluting Agent Optimal Conditions Extraction Efficiency (mg/kg)
n-Propanol60% concentration, pH 375.49
EthanolVariesLower than n-propanol
MethanolVariesLowest efficiency

Mechanism of Action

The mechanism of action of 2-Methoxy-4-nitroaniline involves its metabolism within biological systems. The nitro group undergoes enzymatic reduction, leading to the formation of reactive intermediates such as nitrosamines. These intermediates can cause oxidative stress and cellular damage. The compound also induces the enzyme CYP1A2, which plays a role in its metabolic pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Nitroanilines

Structural and Functional Group Variations

MNA is compared to the following nitroaniline derivatives (Table 1):

  • 4-Nitroaniline : Lacks the methoxy group, with a nitro group at the 4-position.
  • 2-Methoxy-5-nitroaniline : Nitro group at the 5-position instead of 3.
  • 5-Methoxy-2-methyl-4-nitroaniline : Additional methyl group at the 2-position.
  • 3-Methoxy-4-nitroaniline : Methoxy group at the 3-position.

Table 1: Structural Comparison of Nitroanilines

Compound Substituents Key Applications
2-Methoxy-4-nitroaniline -NO₂ (4), -OCH₃ (2) Azo dye precursor
4-Nitroaniline -NO₂ (4) Dye synthesis, analytical reagent
2-Methoxy-5-nitroaniline -NO₂ (5), -OCH₃ (2) Chromogenic applications
5-Methoxy-2-methyl-4-nitroaniline -NO₂ (4), -OCH₃ (5), -CH₃ (2) High-absorption dyes
3-Methoxy-4-nitroaniline -NO₂ (4), -OCH₃ (3) Catalytic and synthetic chemistry

Physicochemical Properties

Chromatographic Behavior

Retention times and detection limits in reversed-phase chromatography (14% isopropanol/hexane, cyanopropyl column) highlight polarity differences:

  • MNA : Retention time = 14.56 min; detection limit = 260 pg .
  • 4-Nitroaniline : Retention time = 20.40 min; detection limit = 865 pg .
  • 4-Methoxy-3-nitroaniline : Retention time = 9.46 min; detection limit = 168 pg .

MNA’s intermediate retention time suggests moderate polarity, influenced by the electron-donating methoxy group and electron-withdrawing nitro group.

Solubility

MNA’s solubility in aqueous solvent mixtures (e.g., water-isopropanol) has been extensively modeled, with preferential solvation parameters indicating strong interactions with organic solvents . Comparatively, 2,6-dichloro-4-nitroaniline exhibits lower solubility in similar systems due to increased hydrophobicity from chlorine substituents .

Toxicological Profiles

Genotoxicity and Hematotoxicity:

  • MNA induces chromosomal aberrations and hematopoietic toxicity in rodents at subacute doses .

Skin Sensitization :

  • MNA tested positive in the Guinea Pig Maximization Test (GPMT) but lacks Local Lymph Node Assay (LLNA) data, unlike structurally simpler nitroanilines like 4-nitroaniline .

Metabolic Disposition :

  • MNA exhibits gender-specific clearance in rodents, with faster elimination in males than females .

Biological Activity

2-Methoxy-4-nitroaniline (MNA) is an organic compound that has garnered attention for its biological activities, particularly in toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of MNA, including its effects on cytochrome P450 enzymes, mutagenicity, toxicity in animal models, and potential implications for human health.

Chemical Structure and Properties

MNA is classified as an aniline derivative with the following chemical structure:

  • Chemical Formula : C7_7H8_8N2_2O3_3
  • Molecular Weight : 168.15 g/mol
  • IUPAC Name : this compound

1. Cytochrome P450 Induction

MNA has been identified as a selective inducer of cytochrome P4501A2 (CYP1A2), a key enzyme involved in drug metabolism. In studies involving male F344 rats, MNA was shown to induce CYP1A2 more selectively than other compounds such as 2-methoxy-4-aminoazobenzene. The induction was assessed using Western blotting and Northern blotting techniques, which confirmed increased levels of CYP1A enzymes in the liver following MNA administration .

2. Toxicological Effects

MNA exhibits significant toxicological effects in various animal models:

  • Contact Hypersensitivity : MNA has been reported to induce contact hypersensitivity reactions in humans, suggesting potential allergenic properties .
  • Myocardial Necrosis : In rodent studies, exposure to MNA resulted in myocardial necrosis, indicating cardiotoxic effects. This was observed following both acute and chronic exposure scenarios .
  • Genotoxicity and Mutagenicity : MNA has demonstrated mutagenic properties in bacterial assays, which are influenced by metabolic activation. The presence of nitro groups at specific positions on the aniline structure enhances mutagenic activity .

Case Studies and Experimental Data

Several studies have explored the biological activity of MNA through various experimental designs:

Study FocusFindings
CYP1A2 Induction MNA selectively induced CYP1A2 more effectively than other compounds tested .
Toxicity Assessment Subacute toxicity studies revealed significant changes in liver and kidney weights at high doses .
Hypersensitivity Reactions Documented cases of contact hypersensitivity in humans exposed to dye products containing MNA .
Mutagenicity Testing MNA was found to be mutagenic in bacterial assays with metabolic activation required for activity .

Toxicological Profile

The toxicological profile of MNA indicates several adverse effects:

  • Subacute Toxicity : In a study where B6C3F1/N mice were exposed to varying concentrations (up to 10,000 ppm), significant weight loss and organ weight changes were observed, particularly affecting the liver and kidneys .
  • Histopathological Changes : Histopathological evaluations showed minimal elevations of hemosiderin pigmentation in the liver at high doses, indicating potential liver damage .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Methoxy-4-nitroaniline (MNA) critical for experimental design?

MNA exhibits a melting point of 139–142°C and limited water solubility, necessitating organic solvents (e.g., acetone, 1,2-dichloroethane) for dissolution in experimental workflows. Its logP value (~1.02) and pKa (~1.02) influence partitioning behavior and protonation states in aqueous-organic systems, critical for solvent selection in synthesis or extraction . UV-Vis absorption maxima at ~400 nm (due to nitro and methoxy groups) make it suitable for spectrophotometric quantification in pharmaceutical formulations .

Q. How is this compound synthesized with improved efficiency?

A recent method employs N-benzenesulfonyl-4-methoxyaniline reacted with copper nitrate trihydrate in 1,2-dichloroethane under mild conditions (95–105°C, 12 hours), achieving 63% yield and 94% purity. This avoids traditional harsh nitrating agents (e.g., fuming HNO₃/H₂SO₄), reducing byproducts and enabling scalable, greener synthesis . Post-synthesis, pH adjustment (to 6) and solvent extraction isolate the product .

Advanced Research Questions

Q. What methodological approaches are used to analyze the nonlinear optical properties of this compound derivatives?

Open-aperture Z-scan and femtosecond transient transmission measurements reveal concentration-dependent two-photon absorption (2PA) and excited-state absorption (ESA) in acetone solutions. At ≥10⁻³ M, aggregation reduces 2PA cross-sections (σ₂) from 120 GM to 80 GM, while ESA lifetimes increase due to intermolecular interactions. These insights guide applications in optical limiting and photonic devices .

Q. How do computational studies enhance understanding of this compound’s molecular behavior?

Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level predicts vibrational spectra (FT-IR/Raman) with <5% deviation from experimental data. HOMO-LUMO gaps (~4.2 eV) correlate with charge-transfer interactions in azo dye intermediates. Molecular electrostatic potential maps identify reactive sites (nitro group) for electrophilic substitution .

Q. What advanced techniques validate the metabolic pathways of this compound in mammalian models?

Radiolabeled [¹⁴C]-MNA studies in Sprague Dawley rats and B6C3F1/N mice show dose-dependent clearance: 70% of 2 mg/kg dose excreted via urine within 24 hours (vs. 50% at 150 mg/kg). Hepatic cytochrome P450-mediated demethylation generates 4-nitroaniline, a suspected carcinogen. Species-specific differences (mice exhibit faster glucuronidation) highlight the need for cross-species toxicokinetic modeling .

Q. How are solubility and preferential solvation of this compound modeled in mixed solvents?

The Modified Apelblat equation and Jouyban-Acree model quantify MNA’s solubility in ethanol-water mixtures. At 298 K, solubility peaks in 80% ethanol (0.12 mol/L), driven by hydrogen bonding with ethanol and hydrophobic interactions. Preferential solvation parameters (δx₁,₂) confirm ethanol’s dominance in solvation shells, guiding solvent selection for crystallization .

Q. What analytical standards and detection methods ensure quality control of this compound in research?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column achieves 99.5% purity verification. Reference standards (e.g., HG/T 3415-2010) require ≤0.1% impurities (e.g., 4-methoxy-2-nitroaniline). LC-MS/MS protocols (LOQ = 0.01 ppm) detect trace metabolites in biological matrices .

Q. Contradictions and Mitigation Strategies

Q. How to resolve discrepancies in reported toxicity profiles of this compound?

While in vitro Ames tests show mutagenicity (S9 metabolic activation), in vivo rat studies (14-day exposure) report no genotoxicity at ≤150 mg/kg. Contradictions arise from metabolic saturation thresholds and species-specific detox pathways. Mitigation: Use physiologically based pharmacokinetic (PBPK) models to extrapolate safe exposure limits .

Q. Why do synthesis yields vary across literature reports?

Yield disparities (40–63%) stem from reaction temperature control (±5°C tolerance) and copper nitrate purity. Impurities (e.g., Cu²⁺) catalyze side reactions. Standardization: Pre-dry reagents (Na₂SO₄) and monitor reaction progress via LCMS/HPLC .

Properties

IUPAC Name

2-methoxy-4-nitroaniline
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InChI

InChI=1S/C7H8N2O3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3
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InChI Key

GVBHRNIWBGTNQA-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N
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Molecular Formula

C7H8N2O3
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DSSTOX Substance ID

DTXSID0038700
Record name 2-Methoxy-4-nitroaniline
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Molecular Weight

168.15 g/mol
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Physical Description

Dry Powder; Other Solid, Deep yellow solid; [NTP] Powder; [Alfa Aesar MSDS]
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CAS No.

97-52-9
Record name 2-Methoxy-4-nitroaniline
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Retrosynthesis Analysis

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